molecular formula C5H7FN2O B11747339 (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B11747339
M. Wt: 130.12 g/mol
InChI Key: FPCPMVRSMCYIKC-UHFFFAOYSA-N
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Description

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1-methylpyrazole with formaldehyde in the presence of a base to yield the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7FN2O

Molecular Weight

130.12 g/mol

IUPAC Name

(5-fluoro-1-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C5H7FN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3

InChI Key

FPCPMVRSMCYIKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CO)F

Origin of Product

United States

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